Acetic acid;2-chloro-4-(chloromethyl)phenol
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Overview
Description
Acetic acid;2-chloro-4-(chloromethyl)phenol is a chemical compound with the molecular formula C8H8Cl2O2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of both acetic acid and phenol functional groups, along with chlorine substituents, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-chloro-4-(chloromethyl)phenol typically involves the chlorination of 2-chloromethylphenol. The reaction is carried out under controlled conditions to ensure the selective introduction of chlorine atoms at the desired positions on the aromatic ring. Common reagents used in this process include chlorine gas and acetic acid as a solvent. The reaction is usually conducted at elevated temperatures to facilitate the chlorination process .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination reactors where the reaction conditions are optimized for maximum yield and purity. The process may also involve purification steps such as distillation and recrystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;2-chloro-4-(chloromethyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms, such as hydroquinones.
Substitution: The chlorine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like sodium hydroxide and ammonia can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols .
Scientific Research Applications
Acetic acid;2-chloro-4-(chloromethyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of disinfectants, preservatives, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid;2-chloro-4-(chloromethyl)phenol involves its interaction with specific molecular targets and pathways. The compound can act as an antimicrobial agent by disrupting the cell membranes of microorganisms, leading to cell death. It may also inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenol: Similar in structure but lacks the acetic acid group.
4-Chloro-2-methylphenol: Contains a methyl group instead of a chloromethyl group.
2-Chlorophenol: Lacks the additional chlorine and chloromethyl groups.
Uniqueness
Acetic acid;2-chloro-4-(chloromethyl)phenol is unique due to the presence of both acetic acid and phenol functional groups, along with two chlorine substituents. This combination of functional groups and substituents imparts distinct chemical and biological properties to the compound, making it valuable for various applications .
Properties
CAS No. |
89879-50-5 |
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Molecular Formula |
C9H10Cl2O3 |
Molecular Weight |
237.08 g/mol |
IUPAC Name |
acetic acid;2-chloro-4-(chloromethyl)phenol |
InChI |
InChI=1S/C7H6Cl2O.C2H4O2/c8-4-5-1-2-7(10)6(9)3-5;1-2(3)4/h1-3,10H,4H2;1H3,(H,3,4) |
InChI Key |
ZMBGETJAUKTIML-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1=CC(=C(C=C1CCl)Cl)O |
Origin of Product |
United States |
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